molecular formula C11H4F17NO B125477 2-(Perfluorooctyl)ethyl isocyanate CAS No. 142010-50-2

2-(Perfluorooctyl)ethyl isocyanate

Cat. No. B125477
CAS RN: 142010-50-2
M. Wt: 489.13 g/mol
InChI Key: XBIIIDIAZYSZBI-UHFFFAOYSA-N
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Description

2-(Perfluorooctyl)ethyl isocyanate is a compound that contains a total of 33 bonds, including 29 non-Hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate . It has a total of 34 atoms, which include 4 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 17 Fluorine atoms .


Synthesis Analysis

The synthesis of 2-(Perfluorooctyl)ethyl isocyanate involves several steps. One method involves the derivatization of target biogenic molecules with fluorous reagents . Another method involves the preparation of 3-(perfluorooctyl)ethyl isocyanate from a solution of crude [3-(PERFLUOROOCTYL)] propionyl azide in toluene .


Molecular Structure Analysis

The molecular structure of 2-(Perfluorooctyl)ethyl isocyanate is complex, with a total of 33 bonds. There are 29 non-Hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

2-(Perfluorooctyl)ethyl isocyanate has been used in various chemical reactions. For instance, it has been used in the fluorous scavenging-derivatization method for reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids . It has also been used in the selective analysis of biogenic-related compounds using fluorous separation techniques .

Scientific Research Applications

Coating Applications

2-(Perfluorooctyl)ethyl isocyanate has been utilized in the development of coatings. Yoshimura (1996) explored its use in aminoalkyd resin coatings, finding that modifiers derived from this compound enhanced contact angles and thermal properties of the coatings, indicating improved water repellency and durability (Yoshimura, 1996).

Photolysis Studies

Friswell and Back (1969) studied the photolysis of ethyl isocyanate, a related compound, in vapor form. While this research doesn't directly involve 2-(Perfluorooctyl)ethyl isocyanate, it provides insights into the behavior of similar compounds under light exposure, which could be relevant for applications involving light stability or reactivity (Friswell & Back, 1969).

Spectroscopy Analysis

Bion et al. (2001) utilized ethyl isocyanate for in situ FTIR spectroscopy studies on catalysts. This research indicates the potential of isocyanates, including 2-(Perfluorooctyl)ethyl isocyanate, in analytical chemistry and materials science (Bion et al., 2001).

Synthesis of Tetrazol-5-ones

Mekni and Baklouti (2008) explored the synthesis of 1-perfluoroalkyl-4-tetrazol-5-ones using perfluoroalkyl ethyl azides and isocyanates, demonstrating the role of 2-(Perfluorooctyl)ethyl isocyanate in synthesizing novel organic compounds (Mekni & Baklouti, 2008).

Catalysis in Chemical Reactions

Okumoto and Yamabe (2001) conducted a computational study on reactions involving isocyanates, including those similar to 2-(Perfluorooctyl)ethyl isocyanate, highlighting its potential in catalysis and the formation of complex organic structures (Okumoto & Yamabe, 2001).

Development of Hydrophobic Coatings

Research on water-based non-stick hydrophobic coatings by Schmidt et al. (1994) involved compounds similar to 2-(Perfluorooctyl)ethyl isocyanate, emphasizing its potential in creating surfaces with unique water-repellent properties (Schmidt et al., 1994).

Mechanism of Action

The mechanism of action of 2-(Perfluorooctyl)ethyl isocyanate involves its use as a tagging agent for unreacted reagents in chemical reactions. For example, in the fluorous scavenging-derivatization method, residual excess unreacted reagent is tagged with 2-(perfluorooctyl)ethyl isocyanate and can be selectively removed by microfluorous solid-phase extraction before liquid chromatography analysis .

Safety and Hazards

While specific safety and hazard information for 2-(Perfluorooctyl)ethyl isocyanate was not found, it is known that isocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research involving 2-(Perfluorooctyl)ethyl isocyanate could involve the development of green polyurethanes (PUs) with properties and performance comparable to fossil-based ones . Another potential direction could be the creation of hierarchical micro/nanostructured crystals on desired wood substrates when preparing superhydrophobic wood surfaces .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F17NO/c12-4(13,1-2-29-3-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIIIDIAZYSZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583420
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Perfluorooctyl)ethyl isocyanate

CAS RN

142010-50-2
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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